2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide
Description
Properties
Molecular Formula |
C14H16N2OS |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C14H16N2OS/c15-13(9-11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12/h1-8,13H,9-10,15H2,(H,16,17) |
InChI Key |
UBSZPRMSBCSQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide can be achieved through several methods. One common approach involves the condensation of 2-thiophenemethylamine with a suitable phenyl-substituted acyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic and Heterocyclic Moieties
- QV-8422 and QV-3630: These analogs replace the thiophen-2-ylmethyl group with substituted phenyl groups (meta- and ortho-tolyl).
- 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide (CAS: 603996-87-8): This compound retains the thiophene moiety but replaces the phenyl and amino groups with a hydroxyl and methyl group, significantly altering polarity and hydrogen-bonding capacity .
- Benzothiophene and Benzofuran Derivatives : Compounds like benzo[b]thiophen-2-yl acrylonitriles () and pyrimidin-2-ol analogs () demonstrate how replacing thiophene with larger heterocycles (e.g., benzothiophene) enhances π-π stacking but may reduce metabolic stability .
Table 1: Structural Features of Key Analogs
Pharmacological Activity Comparison
Anticancer and CDK2 Inhibition
- The target compound’s thiophene moiety is structurally akin to CDK2 inhibitors such as 6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (IC50: 0.24 µM, ). However, the absence of a pyridine/nicotinonitrile scaffold in the target compound may limit kinase inhibition efficacy .
- Benzothiophene acrylonitriles (e.g., Compound 32, GI50 <10 nM) highlight the importance of electron-withdrawing groups (e.g., cyano) for potency, a feature absent in the target compound .
Analgesic Activity
Table 2: Pharmacological Profiles of Selected Analogs
Physicochemical Properties
- The amino and amide groups provide hydrogen-bonding sites, similar to 3-Hydroxy-N-methyl-propanamide, which may improve target engagement .
Biological Activity
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide, also known as (2S)-2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide, is a chiral compound characterized by the presence of an amino group, a phenyl ring, and a thiophene moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHNOS, with a molecular weight of 260.36 g/mol. It has notable properties such as:
- XLogP3-AA : 1.8
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 5 .
Biological Activity Overview
The compound exhibits various biological activities, including potential applications in medicinal chemistry and materials science. Its structure suggests several interactions with biological targets, particularly in neurological and cancer-related pathways.
Medicinal Chemistry Applications
- Neurological Disorders : Due to its structural similarity to bioactive molecules, this compound may serve as a precursor for drugs targeting neurological disorders. Research indicates that compounds with similar structures can inhibit enzymes involved in neurotransmitter metabolism .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in several neurological disorders such as depression and schizophrenia. IDO1 inhibition may enhance serotonin levels, thereby improving mood and cognitive function .
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit moderate antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various strains are summarized in the table below:
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results suggest that the compound could be further explored for its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Inhibition Studies : A study demonstrated that similar structures could inhibit specific enzymes related to cancer progression, suggesting that (2S)-2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide may also possess similar properties .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the phenyl and thiophene groups can significantly enhance biological activity. For instance, introducing electron-withdrawing groups on the phenyl ring improved binding affinity to target enzymes .
- Animal Studies : Preliminary animal studies using related compounds showed varying degrees of efficacy in reducing parasitemia in malaria models, indicating potential for broader therapeutic applications .
Q & A
Q. What are the established synthetic routes for 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide, and what critical reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
Chlorination of the phenyl ring : Introduces halogen substituents to enhance reactivity for subsequent coupling reactions.
Thiophene ring formation : Cyclization via Gewald or Paal-Knorr reactions under anhydrous conditions (e.g., using P₂O₅ or H₂SO₄ as catalysts).
Amide bond formation : Coupling the thiophen-2-ylmethylamine with 2-amino-3-phenylpropanoic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF.
Critical Conditions :
- Temperature control (<0°C for carbodiimide activation to minimize side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials.
Yield optimization relies on stoichiometric ratios (1:1.2 for amine:acid) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene and phenyl groups. For example, thiophene protons resonate at δ 6.8–7.2 ppm (multiplet), while aromatic phenyl protons appear at δ 7.3–7.5 ppm.
- HRMS (ESI+) : Verify molecular ion [M+H]⁺ with <2 ppm mass error.
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement). Key parameters:
- Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling to reduce thermal motion.
- R-factor < 0.05 and wR₂ < 0.10 for high-confidence structural resolution.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Structural Modifications :
- Thiophene substitution : Replace the thiophen-2-yl group with furan or pyridine analogs to assess electronic effects on receptor binding.
- Phenyl ring functionalization : Introduce electron-withdrawing (e.g., –NO₂, –CF₃) or donating (–OCH₃) groups to modulate hydrophobicity.
- Biological Assays :
- In vitro TRPV1 antagonism : Measure IC₅₀ values using calcium flux assays in HEK293 cells transfected with human TRPV1.
- Enzyme inhibition : Test against serine hydrolases (e.g., chymotrypsin) via fluorometric substrate cleavage assays.
- Data Interpretation : Compare logP (HPLC-derived) vs. activity trends to identify optimal lipophilicity ranges .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal Assays : Validate TRPV1 antagonism using both calcium imaging (Fluo-4 AM dye) and electrophysiology (patch-clamp) to confirm target engagement.
- Structural Analysis : Use SCXRD to check for conformational polymorphism. For example, a cis-amide bond (uncommon in small molecules) may reduce activity in cell-based vs. cell-free assays.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation products (LC-MS/MS) that may explain discrepancies in in vivo vs. in vitro efficacy .
Q. What computational methods are suitable for predicting the compound’s molecular targets and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to screen against targets like TRPV1 or kinase databases (PDB IDs: 5IS0, 3J5Q). Key parameters:
- Grid box centered on known ligand-binding sites (20 ų).
- Post-docking minimization with OPLS-2005 force field.
- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-receptor complexes. RMSD < 2 Å and hydrogen bond occupancy >70% indicate strong binding.
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrophobic, H-bond acceptor features) using Phase (Schrödinger) to align with active analogs .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
Methodological Answer:
- Chiral Resolution :
- Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers.
- Alternatively, employ asymmetric synthesis with Evans auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone) during amide bond formation.
- Analytical Validation :
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Structural Modifications :
- Introduce PEGylated side chains to enhance solubility (logS > -4).
- Replace labile esters (e.g., methyl groups) with trifluoromethyl to reduce metabolic clearance.
- PK Profiling :
- Conduct IV/PO dosing in rodents (5 mg/kg), with plasma sampling over 24h (LC-MS/MS quantification).
- Calculate AUC₀–24h and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).
- BBB Penetration : Measure logBB (brain/blood ratio) via in situ perfusion models .
Q. What analytical strategies are recommended for detecting and quantifying degradation products under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies :
- Hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24h).
- Oxidation : Treat with 3% H₂O₂ (room temperature, 6h).
- Analysis :
- HPLC-DAD/ELSD : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to resolve degradation peaks.
- LC-HRMS : Identify fragments (e.g., cleavage of the amide bond at m/z 120.0452).
- Stability Criteria : ≤5% degradation after 6 months at -20°C (ICH Q1A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
